Ácido d-campfórico

Descripción general

Descripción

Camphoric acid is a diacid, generally prepared by the oxidation of terpene (+)-camphor. It can be used as a chirality inducing agent in some organic reactions.

(1R,3S)-Camphoric Acid is used primarily as a reagent in syntheses of crystalline structures. It is used in the preparation of polymeric transition metal dipyridylamine D-camphorate complexes.

Aplicaciones Científicas De Investigación

- Investigación: Los científicos han sintetizado imidas de ácido D-(+)-campfórico previamente desconocidas con buenos rendimientos. Estas imidas se estudiaron por su citotoxicidad y actividad antiviral. Si bien su actividad es menor que la de los derivados de (+)-canfórico, aún son prometedores .

- Investigación: En pacientes con esquizofrenia, los niveles de D-serina se reducen, lo que afecta la expresión de la proteína serina racemasa. Investigar D-aminoácidos como el ácido campfórico puede arrojar luz sobre nuevos enfoques terapéuticos .

- Síntesis de catalizador: Sirve como precursor para la síntesis de ligandos quirales y otros derivados .

- Polímeros de base biológica: Se han sintetizado copolímeros aleatorios de alto peso molecular de ácido 2,5-furanodicarboxílico que contienen ácido campfórico .

- Enantioseparación mejorada: Estos MOF mejoran significativamente la capacidad de enantioseparación para los fármacos en comparación con los MOF de un solo ligando .

- Potencial: Estos ensamblajes podrían tener aplicaciones en ciencia de materiales o química nuclear .

Actividad antiviral y desarrollo de fármacos

Trastornos neurológicos y D-aminoácidos

Aplicaciones industriales

Marcos metal-orgánicos (MOF) quirales

Ensamblajes uranilo-orgánicos

Estudios de metabolismo

En resumen, las diversas aplicaciones del ácido d-campfórico abarcan la investigación antiviral, los trastornos neurológicos, los usos industriales, los marcos quirales y los estudios de metabolismo. Sus propiedades únicas continúan intrigando a los científicos de diversas disciplinas. 🌟

Mecanismo De Acción

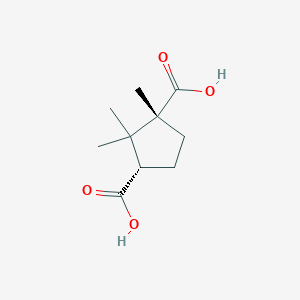

d-Camphoric acid, also known as (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid, is a white crystallisable substance obtained from the oxidation of camphor . It exists in three optically different forms; the dextrorotatory one is obtained by the oxidation of dextrorotatory camphor and is used in pharmaceuticals .

Target of Action

It’s structurally similar compound, camphor, is known to have a wide range of targets, especially in plants .

Mode of Action

It’s structurally similar compound, camphor, is known to interact with its targets to exert antipruritic and anti-infective effects .

Biochemical Pathways

It can be inferred that it might be involved in the oxidation processes, given that it is obtained from the oxidation of camphor .

Pharmacokinetics

It’s structurally similar compound, camphor, is known to have a rapid onset of toxic effects when ingested .

Result of Action

It’s structurally similar compound, camphor, is known to have antipruritic and anti-infective effects when used topically .

Actividad Biológica

d-Camphoric acid, a bicyclic compound derived from camphor, has garnered interest in the scientific community due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antiviral and cytotoxic effects, as well as its potential applications in medicinal chemistry.

Chemical Structure and Properties

d-Camphoric acid is characterized by the chemical formula and is noted for its two carboxylic acid functional groups located at the first and third carbon atoms of the cyclopentane ring. Its structure enables unique interactions in biological systems, making it a subject of various synthetic modifications aimed at enhancing its biological activity.

Synthesis of Derivatives

Recent studies have focused on synthesizing derivatives of d-camphoric acid to explore their biological activities. For instance, imides derived from d-camphoric acid have been synthesized with good yields, and their cytotoxicity and antiviral activities have been evaluated. One study reported the synthesis of several d-camphoric acid imides, demonstrating significant antiviral activity against different strains of influenza, including H1N1 and H3N2 viruses .

Antiviral Activity

The antiviral potential of d-camphoric acid derivatives has been highlighted in various studies. A table summarizing the antiviral activity of synthesized compounds against influenza viruses is provided below:

| Compound | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| d-Camphoric Acid Imide 1 | > 1118 | 18 ± 2 |

| Rimantadine | 374 ± 26 | 61 ± 5 |

| Amantadine | 329 ± 21 | 60 ± 7 |

These results indicate that while d-camphoric acid derivatives show promise, they may not be as potent as established antiviral agents like rimantadine and amantadine .

Cytotoxicity

Cytotoxicity studies have revealed that certain derivatives exhibit selective toxicity towards cancer cell lines. For example, compounds synthesized from d-camphoric acid showed varying degrees of cytotoxic effects, with some displaying significant activity against specific cancer types. This suggests that further exploration into the structure-activity relationship (SAR) of these compounds could yield promising candidates for cancer therapy .

Case Studies

Case Study 1: Antiviral Efficacy

In a controlled study, researchers synthesized a series of d-camphoric acid imides and tested their antiviral efficacy against H1N1 influenza virus. The most effective compound demonstrated an IC50 value significantly lower than that of standard antiviral drugs, indicating its potential as a lead compound for further development .

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxic effects of d-camphoric acid derivatives on human breast cancer cell lines. The study found that specific modifications to the d-camphoric structure enhanced its ability to induce apoptosis in cancer cells, suggesting pathways for therapeutic intervention .

Propiedades

IUPAC Name |

(1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14)/t6-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSPHULWDVZXLIL-LDWIPMOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC1(C)C(=O)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CC[C@@H](C1(C)C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301021163, DTXSID60883316 | |

| Record name | DL-Camphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301021163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,3S)-(+)-Camphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | d-Camphoric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20523 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000151 [mmHg] | |

| Record name | d-Camphoric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20523 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5394-83-2, 124-83-4 | |

| Record name | Camphoric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5394-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Camphoric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | d-Camphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Camphoric acid [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005394832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Camphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301021163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,3S)-(+)-Camphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-camphoric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAMPHORIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32K0C7JGCJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CAMPHORIC ACID, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W77RM1CSD5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of d-camphoric acid?

A1: The molecular formula of d-camphoric acid is C10H16O4. Its molecular weight is 196.24 g/mol.

Q2: What are some key spectroscopic features of d-camphoric acid?

A2: IR spectroscopy: Strong absorptions for the carboxylic acid O–H stretch (∼3000 cm-1) and the carbonyl C=O stretch (∼1700 cm-1) are characteristic. * NMR spectroscopy:* Distinct signals for the various proton environments in the bicyclic camphor skeleton are observed.

Q3: How does d-camphoric acid contribute to the thermal stability of coordination polymers?

A3: The rigid bicyclic structure of D-Cam introduces steric constraints, limiting conformational flexibility in the resulting frameworks. This rigidity, along with strong coordination bonds with metal ions, contributes to the high thermal stability observed in many D-Cam-based coordination polymers. [, , , ]

Q4: Can d-camphoric acid-based materials be used in catalysis?

A5: While d-camphoric acid itself is not a catalyst, its incorporation into MOFs can create chiral environments suitable for enantioselective catalysis. The potential of these materials as heterogeneous catalysts is an active area of research. [, ]

Q5: Are there examples of D-Cam-based materials used for enantioseparation?

A6: Yes, a porous chiral InH(D-C10H14O4)2 framework, constructed from D-(+)-camphoric acid, was successfully used as a stationary phase in gas chromatography for the enantioseparation of various racemic mixtures. [] Additionally, a Co(D-Cam)1/2(bdc)1/2(tmdpy) MOF (bdc = 1,4-benzenedicarboxylic acid, tmdpy = 4,4′-trimethylenedipyridine) demonstrated enhanced enantioseparations when combined with peramylated β-cyclodextrins in gas chromatography. []

Q6: Have computational methods been used to study d-camphoric acid systems?

A7: Yes, density functional theory (DFT) calculations have been employed to investigate the different molecular conformations of ligands containing the d-camphoric acid moiety. These studies provide valuable insights into the structural features and electronic properties of these ligands, which can influence their coordination behavior and ultimately the properties of the resulting materials. []

Q7: How does modifying the structure of d-camphoric acid affect its coordination behavior?

A8: While d-camphoric acid typically acts as a bridging ligand through its two carboxylate groups, variations in its coordination modes have been observed. These variations can be influenced by factors such as the choice of metal ions, the presence of auxiliary ligands, and reaction conditions. [, , , , ]

Q8: How stable are d-camphoric acid-based materials under different conditions?

A9: The stability of these materials is highly dependent on the specific metal ions used, the auxiliary ligands present, and the overall framework structure. Some D-Cam-based MOFs have demonstrated remarkable stability under harsh conditions, including exposure to high temperatures, acidic or basic solutions, and various solvents. [, , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.